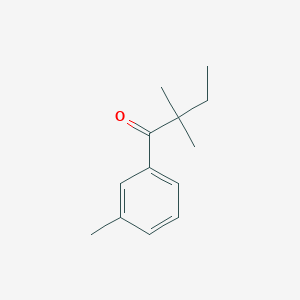
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE
Vue d'ensemble
Description
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring attached to a benzoate ester.
Mécanisme D'action
Target of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that has been found to exhibit antiviral activity against Coxsackievirus B3 . Coxsackievirus B3 is a significant pathogen that can cause hand-foot-and-mouth disease and even myocarditis .
Mode of Action
It is known that its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus . This suggests that the compound may interfere with the early stages of viral infection, possibly by preventing the virus from entering the host cells or inhibiting viral replication.
Biochemical Pathways
This could involve the inhibition of viral entry into the host cell, disruption of viral replication, or prevention of viral assembly and release .
Result of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate has been shown to exhibit a medium level of activity against Coxsackievirus B3 in vitro . This suggests that the compound can reduce the viral load and potentially alleviate the symptoms caused by the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclobutanecarbonyl)benzoate can be achieved through various methods. One common approach involves the esterification of 4-(cyclobutanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of ethyl 4-(cyclobutanecarbonyl)benzoate may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of reactive distillation columns can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Applications De Recherche Scientifique
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE can be compared with other benzoate esters such as:
- Ethyl 4-(benzoyl)benzoate
- Ethyl 4-(cyclohexanecarbonyl)benzoate
- Ethyl 4-(cyclopentanecarbonyl)benzoate
Uniqueness
The presence of the cyclobutane ring in ethyl 4-(cyclobutanecarbonyl)benzoate distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .
List of Similar Compounds
Propriétés
IUPAC Name |
ethyl 4-(cyclobutanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGVLGYEVKWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642521 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801303-28-6 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)


![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)










